2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
Description
The compound 2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a pyrazine derivative featuring a trifluoromethyl-substituted pyridine moiety linked via an oxymethyl-piperidine bridge. This structure combines a pyrazine core (a nitrogen-containing heterocycle) with a 6-(trifluoromethyl)pyridin-2-yl group, which is known for its electron-withdrawing properties and metabolic stability.
Pyrazine derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation. The trifluoromethyl group in this compound likely enhances lipophilicity and bioavailability, while the methoxy group on the pyrazine ring may influence electronic and steric interactions .
Properties
IUPAC Name |
2-methoxy-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-25-16-15(21-7-8-22-16)24-9-5-12(6-10-24)11-26-14-4-2-3-13(23-14)17(18,19)20/h2-4,7-8,12H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALLREXGGSFXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a complex heterocyclic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on antimicrobial and antiviral properties, as well as its mechanisms of action and synthesis.
Structural Characteristics
The compound consists of a pyrazine core with several key substituents:
- Methoxy Group (–OCH₃) : Enhances solubility and biological interactions.
- Trifluoromethyl Group (–CF₃) : Influences lipophilicity and biological activity.
- Piperidine Moiety : Contributes to the compound's ability to interact with biological targets.
The molecular formula is with a molecular weight of approximately 368.146 g/mol .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus pneumoniae | 100 |
These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in microbial metabolism or viral replication. These interactions could disrupt essential biological processes, leading to antimicrobial or antiviral effects .
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrazine Core : Using appropriate precursors and reaction conditions to establish the foundational structure.
- Introduction of Substituents : Sequential reactions to add the methoxy and trifluoromethyl groups, followed by the piperidine moiety.
- Final Product Isolation : Purification techniques to isolate the desired compound with high yield.
A typical yield for these synthesis steps can reach up to 83%, depending on the reaction conditions employed .
Case Studies
Research involving similar compounds has demonstrated promising results in antimicrobial efficacy:
Scientific Research Applications
Biological Activities
Preliminary studies suggest that 2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine may exhibit antimicrobial and antiviral properties . The exact mechanisms of action remain under investigation, but they likely involve interactions with specific enzymes or receptors within biological systems.
Medicinal Chemistry
The compound's structural characteristics position it as a candidate for drug development. Its potential applications include:
- Antimicrobial Agents : Given its preliminary biological activity, further exploration could lead to the development of new antimicrobial agents.
- Antiviral Agents : The compound may be investigated for antiviral properties, particularly against emerging viral pathogens.
Agricultural Chemistry
The presence of trifluoromethyl groups in the structure suggests potential applications in agriculture, particularly as:
- Pesticides or Herbicides : Compounds with similar structures are often evaluated for their efficacy in controlling pests and weeds.
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazine Core : Initial reactions to create the pyrazine framework.
- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution.
- Trifluoromethylation : Utilizing trifluoromethylating agents to incorporate this group into the pyridine ring.
Optimizing these synthetic routes can enhance yield and reduce environmental impact, aligning with green chemistry principles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Structural and Physicochemical Comparison
Notes:
- The target compound shares structural similarities with 4-methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine (Table 1, Row 2), differing only in the heterocyclic core (pyrazine vs. pyrimidine).
- Compared to 2-methoxy-3-(1-methylpropyl)pyrazine (Row 3), the target compound replaces the alkyl chain with a trifluoromethylpyridinyl-piperidine group, significantly increasing molecular weight and complexity. This substitution likely enhances receptor binding specificity but may reduce metabolic stability .
- The 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (Row 4) highlights the role of halogen substituents (Cl, F) and piperazine rings in modulating bioactivity.
Preparation Methods
Pyrazine Ring Formation
The 2-methoxy-3-aminopyrazine core is synthesized via condensation of α,β-dicarbonyl compounds with α,β-diamines. For example, Seifert et al. demonstrated that reacting glyoxal derivatives with 1,2-diaminoethane derivatives under acidic conditions yields pyrazines. Adjusting the dicarbonyl precursor (e.g., methylglyoxal) and introducing methoxy groups via nucleophilic substitution on chloropyrazines can achieve the desired substitution pattern.
Key Reaction Conditions
Functionalization at the 3-Position
The 3-amino group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos enable C–N bond formation between chloropyrazines and amines.
Preparation of 4-(Hydroxymethyl)piperidine
Piperidine Synthesis via Hydrogenation
Substituted piperidines are commonly synthesized via hydrogenation of pyridine derivatives. Zhang et al. reported stereoselective hydrogenation of pyridines using Raney-Ni, achieving tetrahydropyridines with >90% selectivity. For 4-(hydroxymethyl)piperidine:
-
Start with 4-cyanopyridine.
-
Reduce the nitrile to an amine using LiAlH₄.
-
Hydrogenate the pyridine ring under H₂ (50–100 psi) with Pd/C.
Alternative Route : Aza-Prins cyclization of homoallylic amines with aldehydes generates piperidines with hydroxymethyl groups.
Synthesis of 6-(Trifluoromethyl)pyridin-2-ol
Trifluoromethyl Group Introduction
EP0110690A1 details a liquid-phase method for synthesizing trifluoromethylpyridines by reacting trichloromethylpyridines with HF in the presence of FeCl₃. For 6-(trifluoromethyl)pyridin-2-ol:
-
Start with 2-hydroxy-6-(trichloromethyl)pyridine.
-
Treat with anhydrous HF and FeCl₃ at 160–180°C.
Reaction Parameters
Hydroxyl Group Protection
The hydroxyl group is protected as a silyl ether (e.g., TBSCl) to prevent side reactions during subsequent coupling.
Coupling Strategies for Final Assembly
Piperidine-Pyridine Ether Bond Formation
The hydroxymethylpiperidine and 6-(trifluoromethyl)pyridin-2-ol are coupled via Mitsunobu reaction or nucleophilic substitution:
Pyrazine-Piperidine Amine Coupling
The 3-aminopyrazine undergoes Ullmann coupling with 4-(functionalized)piperidine using CuI/L-proline in DMSO at 110°C.
Optimization and Scalability Challenges
Regioselectivity in Pyrazine Functionalization
Electron-deficient pyrazines favor amination at the 3-position, but competing reactions at the 2-methoxy group necessitate careful control of stoichiometry and temperature.
Trifluoromethylpyridine Purity
HF-mediated reactions require corrosion-resistant reactors (e.g., Hastelloy) and rigorous removal of HCl byproducts to prevent catalyst poisoning.
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s activity is modulated by its trifluoromethylpyridine and methoxypyrazine moieties, which enhance lipophilicity and binding affinity to biological targets. The piperidine linker allows conformational flexibility, critical for target engagement. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with enzymes like kinases or GPCRs, while substituent effects (e.g., methoxy vs. chloro groups) can be analyzed via comparative SAR studies .
Q. How can researchers optimize the synthetic route for this compound?
A multi-step synthesis typically involves:
- Step 1 : Coupling of 6-(trifluoromethyl)pyridin-2-ol with 4-(chloromethyl)piperidine using a base (e.g., K₂CO₃) in DMF .
- Step 2 : Methoxy introduction via nucleophilic substitution on pyrazine precursors. Palladium catalysts (e.g., Pd(dba)₂) may improve yields in coupling reactions .
- Purity Optimization : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Q. What analytical methods validate the compound’s structure and purity?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2 of pyrazine) and piperidine linkage .
- HPLC-MS : Purity >95% achievable with C18 columns (acetonitrile/water + 0.1% formic acid) .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring .
Advanced Research Questions
Q. How can conflicting SAR data for analogs be resolved?
Contradictions in activity (e.g., trifluoromethyl vs. methyl groups) may arise from off-target effects or assay variability. Solutions include:
- Dose-response profiling : IC₅₀ comparisons across multiple cell lines .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Meta-analysis : Cross-reference data from Farmaco (1994–2005) and recent kinase inhibition studies .
Q. What strategies identify the compound’s primary pharmacological targets?
- Computational Prediction : Use SwissTargetPrediction or SEA server to prioritize kinases or GPCRs .
- In Vitro Profiling : Screen against panels (e.g., Eurofins Cerep’s 100-target panel) .
- CRISPR-Cas9 Knockout : Validate target necessity in disease models (e.g., cancer cell lines) .
Q. How do researchers address stability issues in aqueous buffers?
Hydrolysis of the methoxy or trifluoromethyl groups can occur at pH >7. Mitigation strategies:
- Accelerated Stability Testing : Monitor degradation via LC-MS at 40°C/75% RH .
- Formulation : Use cyclodextrin complexes or PEGylation to enhance solubility and stability .
Q. What computational tools model the compound’s ADMET properties?
- ADMET Predictor : Estimates logP (~3.2), CYP450 inhibition (CYP3A4 risk), and BBB permeability .
- GastroPlus : Simulates oral bioavailability (%F) based on solubility and permeability .
Methodological Challenges
Q. How to resolve spectral overlaps in NMR characterization?
- 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., piperidine H-4 and H-5) .
- Variable Temperature NMR : Reduces signal broadening in aromatic regions .
Q. What experimental designs reconcile discrepancies in enzymatic assays?
- Standardized Protocols : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) .
- Negative Controls : Include structurally similar inactive analogs (e.g., des-methoxy derivatives) .
Q. How to design analogs with improved metabolic stability?
- Isotope Labeling : ¹⁴C-tracking identifies major metabolic sites (e.g., piperidine oxidation) .
- Prodrug Design : Introduce ester moieties at labile positions (e.g., pyrazine C3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
